N-(2-methoxyphenyl)-4-propoxybenzamide
Description
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Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-propoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-3-12-21-14-10-8-13(9-11-14)17(19)18-15-6-4-5-7-16(15)20-2/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI Key |
TVUJYVRNRDVEIW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule, N-(2-methoxyphenyl)-4-propoxybenzamide, decomposes into two key precursors:
-
4-Propoxybenzoic acid : Derived from 4-hydroxybenzoic acid via alkylation.
-
2-Methoxyaniline : A commercially available aromatic amine.
Coupling these precursors through amide bond formation completes the synthesis.
Alkylation of 4-Hydroxybenzoic Acid
The propoxy group is introduced via nucleophilic substitution. In, analogous alkylation of 4-hydroxybenzamide with 3-chloropropanol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetone or DMF yields 4-propoxy derivatives. For 4-propoxybenzoic acid, propyl bromide or iodide serves as the alkylating agent. Reaction conditions typically involve refluxing at 80–100°C for 6–12 hours, achieving yields of 70–85%.
Critical Parameters :
-
Base : Potassium carbonate or sodium hydride.
-
Solvent : Acetone, DMF, or acetonitrile.
-
Temperature : 80–100°C.
Acyl Chloride Formation
4-Propoxybenzoic acid is converted to 4-propoxybenzoyl chloride using thionyl chloride (SOCl₂). As described in, refluxing the acid with excess SOCl₂ (1.5–2.0 equivalents) in anhydrous dichloromethane (DCM) or toluene for 2–4 hours achieves near-quantitative conversion. Residual SOCl₂ is removed via azeotropic distillation or vacuum evaporation.
Optimization Insight :
-
Catalyst : Catalytic DMF (0.1 eq) accelerates reaction kinetics.
Amide Coupling Strategies
Schotten-Baumann Reaction
A classical method involves reacting 4-propoxybenzoyl chloride with 2-methoxyaniline in a biphasic system (water/organic solvent) under basic conditions. In, analogous benzamide syntheses use sodium hydroxide (NaOH) to scavenge HCl, with yields of 65–80%.
Procedure :
-
Dissolve 2-methoxyaniline (1.0 eq) in DCM or THF.
-
Add 4-propoxybenzoyl chloride (1.1 eq) dropwise at 0–5°C.
-
Adjust pH to 9–10 with 10% NaOH.
-
Stir at room temperature for 4–6 hours.
Advantages : Scalable, minimal side products.
Direct Coupling in Anhydrous Media
For higher yields, anhydrous conditions with triethylamine (TEA) or pyridine as HCl scavengers are preferred. In, coupling 4-allyloxybenzoyl chloride with 6-methylpyridin-2-amine in THF with TEA (1.5 eq) achieves 85–90% yields.
Optimized Protocol :
-
Solvent : THF or DCM.
-
Base : TEA (1.5 eq).
-
Temperature : 25°C, 12 hours.
Side Reaction Mitigation :
-
Impurity : Hydrolysis of acyl chloride to benzoic acid (controlled by anhydrous conditions).
Industrial-Scale Process Considerations
Recrystallization and Purification
Post-coupling, the crude product is purified via recrystallization. In, 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloride is recrystallized from isopropanol/water (7:1 v/v), yielding 93% purity. For this compound, analogous conditions apply:
| Parameter | Value |
|---|---|
| Solvent | Isopropanol/water (4:1) |
| Temperature gradient | 55°C → 0°C over 2 hours |
| Yield | 85–90% |
| Purity | >99% (HPLC) |
Genotoxic Impurity Control
Residual alkylating agents (e.g., propyl halides) must be minimized. In, azeotropic distillation with water reduces genotoxic impurities to <10 ppm. For the target compound, post-alkylation washes with 0.1 M HCl and sodium metabisulfite ensure compliance.
Alternative Synthetic Pathways
Mitsunobu Reaction for Alkylation
While less common, the Mitsunobu reaction can install the propoxy group using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). However, this method is cost-prohibitive for industrial use.
Enzymatic Amidation
Emerging approaches use lipases (e.g., Candida antarctica) in non-aqueous media. Though eco-friendly, yields remain suboptimal (50–60%) compared to classical methods.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Schotten-Baumann | 65–80 | 95–98 | High | Low |
| Anhydrous Coupling | 85–90 | >99 | Moderate | Medium |
| Mitsunobu | 70–75 | 98 | Low | High |
| Enzymatic | 50–60 | 90–95 | Low | Medium |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
